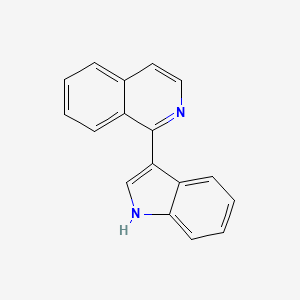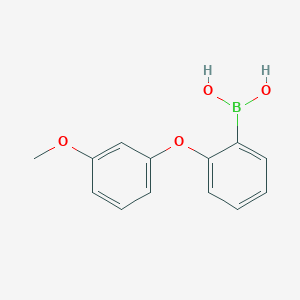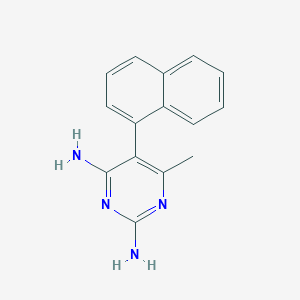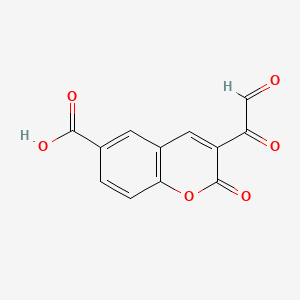![molecular formula C15H23N3 B11865962 1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)- CAS No. 646056-75-9](/img/structure/B11865962.png)
1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[55]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with a pyridine ring and diazaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach is the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspiro moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE exerts its effects involves interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but with different heteroatoms.
3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane: Another spirocyclic compound with a different substitution pattern.
Uniqueness: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to its specific combination of a pyridine ring and diazaspiro moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds .
Properties
CAS No. |
646056-75-9 |
|---|---|
Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-methyl-8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-7-15(17)8-5-11-18(13-15)14-6-4-9-16-12-14/h4,6,9,12H,2-3,5,7-8,10-11,13H2,1H3 |
InChI Key |
KBESLBWBCFZSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12CCCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)


